1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide family, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a 3-nitrophenyl carboxamide moiety at position 3. The 4-fluorobenzyl group may enhance lipophilicity and metabolic stability, while the nitro group on the phenyl ring could influence electronic properties and target binding .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-14-8-6-13(7-9-14)12-22-10-2-5-17(19(22)25)18(24)21-15-3-1-4-16(11-15)23(26)27/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBNHKKXZNPCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the fluorobenzyl and nitrophenyl groups. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like hydroxide ions can replace the fluorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of carboxylic acid and amine derivatives.
Scientific Research Applications
1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzyl and nitrophenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyridine Carboxamides with Kinase Inhibition Activity
- BMS-777607: A structurally analogous compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, is a selective Met kinase inhibitor with oral efficacy (IC₅₀ = 3.9 nM). The 4-fluorophenyl and ethoxy groups contribute to its potency and bioavailability . Key Differences: The target compound substitutes the ethoxy group with a 3-nitrophenyl carboxamide. Nitro groups are stronger electron-withdrawing moieties than chloro or ethoxy substituents, which may alter kinase selectivity or binding kinetics.
Antimicrobial and Cytotoxic Dihydropyridine Derivatives
- Comparison: The target compound’s dihydropyridine core may offer improved metabolic stability over indole-based analogs, while the nitro group could enhance redox-mediated cytotoxicity compared to chloro substituents.
Endocannabinoid System-Targeting Analogs
- B6 (N-cycloheptyl-1,2-dihydro-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide): A dihydropyridine carboxamide with a 4-methoxyphenyl group and cycloheptyl substituent. It showed moderate yield (25%) and melting point (163–166°C) .
Data Tables
Table 2: Physicochemical Properties of Dihydropyridine Analogs
| Compound Name | Melting Point (°C) | Yield (%) | HPLC Purity (%) | Reference |
|---|---|---|---|---|
| Target Compound | Not reported | — | — | — |
| B6 | 163–166 | 25 | >95 | |
| B7 | 178–179 | 50 | >95 | |
| B9 | 206–209 | 55 | >95 |
Research Implications and Gaps
- Structural Optimization : The nitro group in the target compound warrants further investigation for its impact on kinase selectivity or antimicrobial potency. Comparative molecular docking studies with BMS-777607 could clarify binding interactions .
- Synthetic Feasibility : Analogs like B6 and B7 achieved moderate yields (25–50%), suggesting that the target compound’s synthesis may require optimized coupling or purification steps .
- Biological Screening: No activity data exists for the target compound. Prioritized assays should include kinase profiling (e.g., Met, EGFR) and antimicrobial testing against Gram-positive/-negative pathogens .
Biological Activity
1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the class of dihydropyridines, which are known for their diverse biological effects, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic rings : Contributing to its interaction with various biological targets.
- Fluorinated groups : Enhancing lipophilicity and potentially altering pharmacokinetic properties.
Anticancer Properties
Research has indicated that derivatives of dihydropyridines, including this compound, exhibit potent anticancer activities . A notable study demonstrated that a structurally similar compound showed complete tumor stasis in a Met-dependent gastric carcinoma model after oral administration . This highlights the potential for this compound to be developed as an anticancer agent.
Enzyme Inhibition
The compound's mechanism of action may involve enzyme inhibition , particularly targeting kinases involved in cancer progression. Studies have shown that modifications at specific positions on the dihydropyridine ring can significantly enhance enzyme potency and selectivity .
Cardiovascular Effects
Dihydropyridines are also recognized for their role as calcium channel blockers , which are essential in treating cardiovascular diseases. Compounds within this class have been shown to lower mean arterial blood pressure (MABP) significantly while increasing heart rate in experimental models . This suggests that this compound may exhibit similar cardiovascular effects.
Comparative Analysis with Similar Compounds
A comparative analysis reveals distinct biological profiles based on structural variations. The following table summarizes the biological activities of selected compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorobenzyl and nitrophenyl substitutions | Antiproliferative, antimicrobial |
| 1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Chlorine instead of fluorine | Potentially different pharmacokinetics |
| 1-(4-fluorobenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Variation in aromatic substitution | Altered receptor binding characteristics |
The biological activity of this compound is likely mediated through various mechanisms:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus affecting their catalytic activity.
Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses related to cancer and cardiovascular health.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds that exhibit promising biological activities. For instance:
- In Vivo Efficacy : A study reported that a related compound demonstrated significant tumor growth inhibition in xenograft models .
- Pharmacokinetic Profiles : Research into the pharmacokinetics of these compounds shows favorable absorption and distribution characteristics, suggesting potential for clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
